Gly-Amp-Glu
Description
Based on contextual clues, it may represent a hemoglobin variant involving substitutions of glutamic acid (Glu) and glycine (Gly). For instance, describes HbG-TaiBei (β22 Glu→Gly), a hemoglobin mutation where glutamic acid at position 22 in the β-chain is replaced by glycine . This substitution alters protein stability and function, highlighting the biochemical significance of Glu/Gly modifications. Gly-Amp-Glu could also represent a tripeptide or glycoconjugate, given the frequent mention of glycoconjugates () and analytical methods for amino acids ().
Properties
Molecular Formula |
C12H20N4O6 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4S)-4-amino-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C12H20N4O6/c13-4-9(17)16-5-6(14)3-8(16)11(20)15-7(12(21)22)1-2-10(18)19/h6-8H,1-5,13-14H2,(H,15,20)(H,18,19)(H,21,22)/t6-,7-,8-/m0/s1 |
InChI Key |
FVOTXFYXMKNJIH-FXQIFTODSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)CN)N |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CCC(=O)O)C(=O)O)C(=O)CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Hemoglobin Variants
- HbS (Sickle Cell Hemoglobin) : Substitutes β6 Glu→Val, causing polymerization under low oxygen. Unlike Gly-Amp-Glu’s β22 Glu→Gly substitution, HbS introduces a hydrophobic residue, leading to severe clinical consequences .
- HbC (β6 Glu→Lys) : Introduces a positively charged lysine, altering hemoglobin solubility. This compound’s glycine substitution (neutral side chain) may reduce steric hindrance without drastic charge changes .
Table 1: Structural Comparison of Hemoglobin Variants
Functional Analogues: Amino Acids and Peptides
- Glutamic Acid (Glu) vs. Glycine (Gly): Glu: A negatively charged, hydrophilic amino acid critical for neurotransmission (e.g., excitatory signals in the brain) . Elevated Glu levels in epilepsy models correlate with neuronal hyperexcitability . Gly: A small, neutral amino acid acting as an inhibitory neurotransmitter. This compound’s substitution may balance excitatory-inhibitory signaling, as seen in studies where Gly/Glu reduction improved neurological outcomes ().
Gamma-Glutamylleucine : A dipeptide (Glu-Leu) with antioxidant properties. Unlike this compound, it contains a γ-linked glutamyl residue, enhancing metabolic stability .
Table 2: Functional Properties of Amino Acids/Peptides
Table 3: Methodological Comparison
Research Findings and Implications
- Structural Biology : Substitutions like β22 Glu→Gly in hemoglobin () provide insights into designing stable protein therapeutics.
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